molecular formula C18H24N4O B2884721 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone CAS No. 1170253-79-8

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone

Cat. No. B2884721
CAS RN: 1170253-79-8
M. Wt: 312.417
InChI Key: AXLRKCZRJPHDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone is a novel chemical entity that has gained significant attention in scientific research. This compound has shown promising results in various studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

DNA Minor Groove Binding

Hoechst 33258, a closely related compound, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This characteristic makes it an important tool in cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Hoechst derivatives also show promise as radioprotectors and topoisomerase inhibitors, indicating potential for drug design based on their DNA-binding capabilities (Issar & Kakkar, 2013).

Cytochrome P450 Inhibition

The compound's relevance extends to the study of Cytochrome P450 (CYP) enzymes, crucial for the metabolism of many drugs. Understanding the selectivity of inhibitors can help predict drug-drug interactions. This area of research is pivotal for developing safer pharmaceuticals by managing the metabolic pathways that drugs undergo in the liver (Khojasteh et al., 2011).

Psychiatric Disorder Treatment

Another area of application is in the treatment of psychotic and mood disorders. Lurasidone, for instance, a novel antipsychotic drug, demonstrates the potential of benzisothiazole derivatives in treating schizophrenia and bipolar depression. Its efficacy, coupled with a lower risk of metabolic, weight, and cardiac issues, underscores the therapeutic value of such compounds (Pompili et al., 2018).

Tuberculosis Treatment

Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, is highlighted for its progress in clinical studies for treating tuberculosis. It targets the DprE1 enzyme, essential for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. This indicates a promising avenue for developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Antimicrobial Activity

Benzothiazole derivatives are noted for their antimicrobial activity. Research into the structural requirements for antimicrobial efficacy suggests these compounds, especially when combined with piperazine and morpholine rings, could serve as potent antimicrobial agents. This opens up possibilities for novel antibiotic development (Bukhari, 2022).

properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-18(14-5-1-2-6-14)22-11-9-21(10-12-22)13-17-19-15-7-3-4-8-16(15)20-17/h3-4,7-8,14H,1-2,5-6,9-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLRKCZRJPHDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone

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